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molecular formula C7H13NO2 B088521 1-(Hydroxymethyl)azepan-2-one CAS No. 13088-64-7

1-(Hydroxymethyl)azepan-2-one

Cat. No. B088521
M. Wt: 143.18 g/mol
InChI Key: QBUDWHWPQWURCC-UHFFFAOYSA-N
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Patent
US04769454

Procedure details

1,130 g (10.00 mol) of 6-caprolactam, 306.1 g (10.00 mol) of 98% purity paraformaldehyde and 6.91 g (0.05 mol) of ground K2CO3 were brought to reaction. Apart from the catalyst, a clear solution was present. After 2 hours, the mixture was cooled to 50° C.; a few grains of pure N-methylol-caprolactam were added as seed crystals. 1,428 g of methylolcaprolactam (=99.9% of the theoretical yield) were obtained.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C=O.[C:11]([O-])([O-])=[O:12].[K+].[K+].C(N1CCCCCC1=O)O>>[CH2:11]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:1]1=[O:8])[OH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)N1C(CCCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(O)C1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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